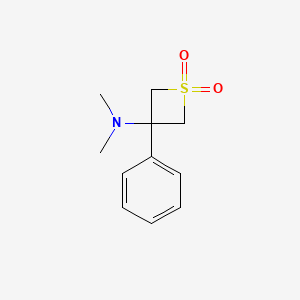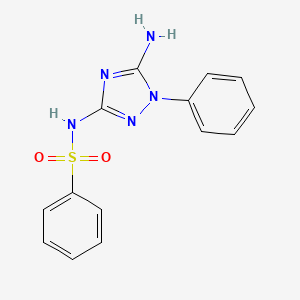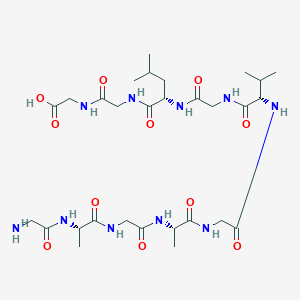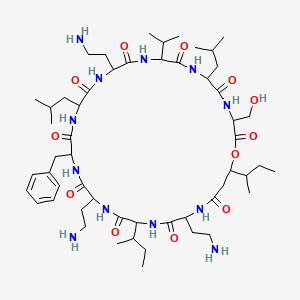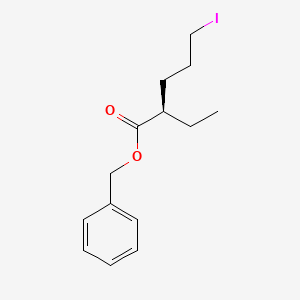
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features an azetidine ring substituted with two nitro groups and an iodoethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include nitric acid for nitration, iodine for iodination, and hydrogen gas or metal hydrides for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the effects of nitro and iodo groups on biological activity.
Industry: The compound can be used in the production of materials with specific properties, such as explosives or propellants, due to its energetic nature.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. The iodoethanone moiety may also play a role in the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one can be compared with other similar compounds, such as:
1-(3,3-Dinitroazetidin-1-yl)ethanone: This compound lacks the iodo group and may have different reactivity and applications.
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone: The presence of a bromo group instead of an iodo group can lead to different chemical properties and reactivity.
1-(3,3-Dinitroazetidin-1-yl)-2-chloroethan-1-one: The chloro derivative may have different applications and reactivity compared to the iodo compound.
The uniqueness of this compound lies in its specific combination of nitro, iodo, and azetidine functionalities, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
925206-68-4 |
|---|---|
Molekularformel |
C5H6IN3O5 |
Molekulargewicht |
315.02 g/mol |
IUPAC-Name |
1-(3,3-dinitroazetidin-1-yl)-2-iodoethanone |
InChI |
InChI=1S/C5H6IN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 |
InChI-Schlüssel |
ZJAWKXCGDDGRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)CI)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


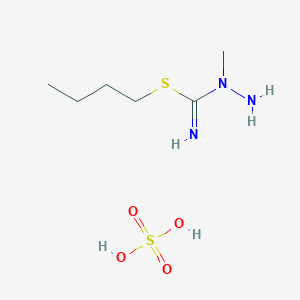
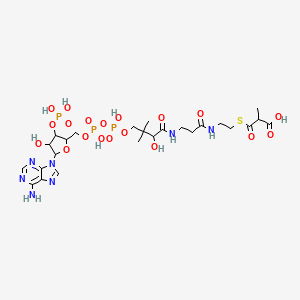
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
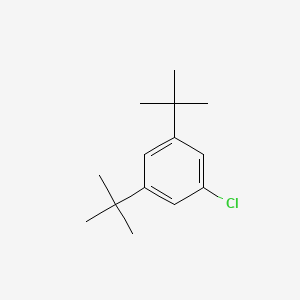
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)

